6-Methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused to a triazole ring. This compound is of significant interest due to its diverse biological and medicinal properties, including antibacterial, antifungal, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that exhibits a wide range of biological activities It has been shown to exhibit superior top1 inhibitory activity , suggesting that it may interact with DNA topoisomerase enzymes.
Mode of Action
Its inhibitory activity against top1 suggests that it may interfere with the dna unwinding process, which is crucial for dna replication and transcription . This interaction could lead to changes in the DNA structure, potentially inhibiting cell division and growth.
Biochemical Pathways
The downstream effects of these interactions could include inhibited cell growth and division, potentially contributing to its reported biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential interaction with DNA topoisomerases. By inhibiting these enzymes, the compound could interfere with DNA replication and transcription, potentially leading to inhibited cell growth and division . This could explain the compound’s reported biological activities, including its anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .
Biochemical Analysis
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthiazolo[3,2-B][1,2,4]triazole typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction can be carried out under various conditions, including the use of hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. This typically involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[3,2-B][1,2,4]triazole derivatives, which can exhibit enhanced biological activities.
Scientific Research Applications
6-Methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif in many natural products and pharmaceuticals.
1,2,4-Triazole: Known for its antifungal and anticancer properties.
Thiazolo[4,5-B]pyridine: Exhibits similar biological activities but with different structural features.
Uniqueness
6-Methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGIYFDORXWWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NN12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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